3-Amino-5-(3-methylphenyl)benzoic acid
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a series of 3-amino-5-(5-oxo-5H-benzo[a]phenothiazin-6-ylamino) benzoic acid derivatives were synthesized by the Michael addition of 2,3-dichloronaphthalene-1,4-dione and 3,5-diaminobenzoic acid . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters, which are valuable building blocks in organic synthesis .Scientific Research Applications
Biosynthesis
3-Amino-5-hydroxy benzoic acid (3,5-AHBA), a related compound, is a precursor for a wide range of natural products, such as naphthalenic and benzenic ansamycins, saliniketals, and mitomycins. The biosynthesis of AHBA-derived natural products has been studied from molecular genetics, chemical, and biochemical perspectives (Kang, Shen, & Bai, 2012).
Electrochemical Studies
The electrochemical behavior of azo compounds derived from benzoic acid, including those similar to 3-Amino-5-(3-methylphenyl)benzoic acid, has been explored. Studies show that the position of substituents relative to the azo bridge significantly impacts the electrochemical properties, leading to various potential applications in electronic devices (Mandić, Nigović, & Šimunić, 2004).
Organic Electronics
In the field of organic electronics, compounds similar to 3-Amino-5-(3-methylphenyl)benzoic acid, such as 4-[(3-Methylphenyl)(phenyl)amino]benzoic acid (MPPBA), have been synthesized to facilitate hole injection in Organic Light Emitting Diodes (OLEDs). These compounds form self-assembled monolayers on indium tin oxide anodes to align energy levels at the interface between organic semiconductor materials and inorganic anodes, improving device performance (Havare et al., 2011).
Biotransformation
The biotransformation of compounds related to 3-Amino-5-(3-methylphenyl)benzoic acid has been studied, revealing insights into their metabolic pathways. For instance, isomeric N-methyl-N-nitroso-(methylphenyl)-methylamines were metabolized in rats to corresponding benzoic acids, illustrating the potential for such compounds to undergo significant metabolic transformations (Schweinsberg, Döring, Kouros, & Rieth, 1979).
Safety and Hazards
Mechanism of Action
Target of Action
3-Amino-5-(3-methylphenyl)benzoic acid is a crucial building block of many drug candidates . .
Mode of Action
It’s known that the compound is obtained by the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride . This suggests that the compound might interact with its targets through acylation reactions.
properties
IUPAC Name |
3-amino-5-(3-methylphenyl)benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-9-3-2-4-10(5-9)11-6-12(14(16)17)8-13(15)7-11/h2-8H,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFJYMXORZOQDSO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC(=CC(=C2)N)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562244 | |
Record name | 5-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-5-(3-methylphenyl)benzoic acid | |
CAS RN |
129192-16-1 | |
Record name | 5-Amino-3'-methyl[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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